Methyl 3-fluoropyruvate
Description
Significance of Fluorine Incorporation in Biochemical Probes
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, making them powerful probes in biological studies. researchgate.net Fluorine is the most electronegative element, and its incorporation can influence a molecule's electronic and steric parameters, lipophilicity, and metabolic stability. researchgate.netmdpi.com The carbon-fluorine bond is the strongest in organic chemistry, which often enhances the metabolic stability of a compound. nih.gov This stability, along with fluorine's small size—similar to a hydrogen atom—allows fluorinated analogs to often be recognized by enzymes. researchgate.net
Furthermore, the fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a nuclear spin of 1/2, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear window to observe the interactions of fluorinated probes with their biological targets without background interference. researchgate.netacs.org This sensitivity allows researchers to gain insights into enzyme mechanisms, ligand binding, and the conformational changes of proteins. researchgate.netacs.org
Overview of Pyruvate (B1213749) Analogs as Tools in Metabolic Research
Pyruvate is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle and various biosynthetic pathways. nih.gov Analogs of pyruvate are invaluable for studying the enzymes and transporters that handle this critical metabolite. nih.gov By modifying the structure of pyruvate, researchers can create inhibitors or alternative substrates that perturb specific metabolic steps, providing insights into the function and regulation of these pathways. nih.govoncotarget.com
For instance, synthetic analogs of pyruvate have been used to investigate the importance of the pyruvate dehydrogenase complex (PDHC) in the viability of cancer cells. nih.govoncotarget.com These studies have shown that inhibiting PDHC can disrupt cancer cell metabolism and proliferation. oncotarget.com Pyruvate analogs are also employed to study pyruvate transport across cellular membranes. researchgate.net The ability to selectively block or trace these processes with specifically designed molecules is a powerful approach in metabolic research. nih.gov
Research Trajectories of Methyl 3-Fluoropyruvate and Related Fluoro-Pyruvates
This compound and its parent compound, 3-fluoropyruvate, have been the focus of numerous studies aimed at understanding and manipulating pyruvate metabolism. 3-fluoropyruvate is a potent inhibitor of the Escherichia coli pyruvate dehydrogenase complex, exhibiting an affinity over 100 times higher than pyruvate itself. nih.gov This strong inhibition is attributed to the electronegative fluorine atom. nih.gov
Research on this compound has demonstrated its ability to inhibit pyruvate uptake in E. coli by competing for the membrane transporter. vulcanchem.com This inhibition has a bactericidal effect, highlighting its potential as a tool to probe bacterial metabolism. vulcanchem.com In the context of cancer research, fluorinated pyruvate derivatives are being explored as inhibitors of the mitochondrial pyruvate carrier (MPC), a key protein that transports pyruvate into the mitochondria. biorxiv.orgbiorxiv.org By blocking the MPC, these compounds can disrupt the energy metabolism of cancer cells that rely on mitochondrial respiration. biorxiv.org
Furthermore, 3-fluoropyruvate serves as a substrate for various enzymes, enabling the synthesis of other valuable fluorinated compounds. For example, it can be converted into (R)-3-fluoroalanine using ω-transaminase. researchgate.net The enzymatic processing of fluorinated substrates like 3-fluoropyruvate is a key area of research, as it opens up pathways to novel organofluorine compounds with potential therapeutic applications. escholarship.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅FO₃ |
| Molecular Weight | 120.08 g/mol |
| Systematic Name | Methyl 3-fluoro-2-oxopropanoate |
| CAS Number | 399-87-1 |
Table 2: Investigated Applications of Fluorinated Pyruvate Analogs
| Analog | Application | Organism/System | Key Finding |
|---|---|---|---|
| This compound | Inhibition of pyruvate uptake | Escherichia coli | Competes with pyruvate for membrane transport, leading to bactericidal effects. vulcanchem.com |
| 3-Fluoropyruvate | Inhibition of pyruvate dehydrogenase complex | Escherichia coli | Acts as a strong competitive inhibitor with significantly higher affinity than pyruvate. nih.gov |
| 3-Fluoropyruvate | Inhibition of branched-chain 2-oxo acid dehydrogenase | Rat mitochondria | Used to differentiate the activity of pyruvate dehydrogenase from other keto acid dehydrogenases. nih.gov |
| Fluoro-aminocarboxycoumarins | Inhibition of mitochondrial pyruvate carrier | Cancer cells | Inhibit pyruvate-driven respiration, showing potential as anticancer agents. biorxiv.org |
| 3-Fluoropyruvate | Substrate for transaminase | Vibrio fluvialis | Enables the asymmetric synthesis of (R)-3-fluoroalanine. researchgate.net |
| 3-Fluoropyruvate | Inactivation of mandelate (B1228975) racemase | Bacterial enzyme | Acts as a mechanistic agent for enzyme inactivation. lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJWUPAJEFJGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192948 | |
| Record name | Pyruvic acid, 3-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-87-1 | |
| Record name | Pyruvic acid, 3-fluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvic acid, 3-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Interactions and Mechanistic Studies of Methyl 3 Fluoropyruvate and 3 Fluoropyruvate
Interactions with Pyruvate (B1213749) Dehydrogenase Complex (PDH)
The pyruvate dehydrogenase complex (PDC) is a critical multi-enzyme assembly that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govkhanacademy.org 3-Fluoropyruvate is a potent inhibitor of this complex.
Inhibition Mechanisms and Kinetic Studies
3-Fluoropyruvate demonstrates a potent inhibitory effect on the pyruvate dehydrogenase complex from various organisms, including Escherichia coli and bovine heart. nih.govnactem.ac.uk Studies with the E. coli enzyme have shown that 3-fluoropyruvate acts as a strong competitive inhibitor with respect to pyruvate. nih.govnactem.ac.uk The affinity of 3-fluoropyruvate for the enzyme is significantly higher than that of the natural substrate, pyruvate. nih.gov
| Enzyme Source | Inhibitor | Inhibition Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| E. coli PDH Complex | 3-Fluoropyruvate | Competitive | 1.4 x 10-6 M | nih.gov |
| Bovine Heart PDH Complex | 3-Fluoropyruvate | Competitive | Not specified | nactem.ac.uk |
Decarboxylation and Fluoride (B91410) Elimination Pathways
The interaction of 3-fluoropyruvate with the E1 component of the PDH complex initiates a catalytic sequence that mimics the initial steps of pyruvate processing but with a distinct outcome. The E1 component catalyzes the decarboxylation of 3-fluoropyruvate, leading to the formation of an intermediate, acetyl-TPP. nih.gov Concurrently, this process results in the decomposition of the molecule, releasing carbon dioxide (CO₂), a fluoride anion (F⁻), and acetate. nih.gov This pathway is a key feature of its mechanism of action, as the elimination of the highly stable fluoride ion represents an irreversible step that disrupts the normal catalytic cycle of the enzyme complex.
Investigations into Acetyl Group Donor Functionality
Despite its role as an inhibitor, studies have demonstrated that 3-fluoropyruvate can function as a precursor to an acetyl group donor within the PDH complex active site. nih.gov The acetyl-TPP intermediate formed from 3-fluoropyruvate is chemically competent to transfer its acetyl group. nih.gov In the presence of coenzyme A (CoASH), the PDH complex can catalyze the formation of acetyl-CoA from 3-fluoropyruvate. nih.gov Research has shown that the acetyl group from the acetyl-TPP intermediate is partitioned, with the majority being transferred to CoASH to form acetyl-CoA and a smaller portion being transferred to water, resulting in acetate. nih.gov Furthermore, when the isolated E1 component is incubated with 3-fluoropyruvate, TPP, and dihydrolipoamide, it produces acetyldihydrolipoamide, the natural subsequent intermediate in the PDC reaction sequence. nih.gov This confirms that acetyl-TPP derived from 3-fluoropyruvate is a viable intermediate capable of acetylating the next acceptor in the catalytic cycle, demonstrating its functionality as an acetyl group donor. nih.gov
Role as a Substrate and Modulator for Other Metabolic Enzymes
Lactate (B86563) Dehydrogenase (LDH) Substrate Conversion and Reduction
Lactate dehydrogenase (LDH) is an enzyme that catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. wikipedia.org Due to its structural analogy to pyruvate, 3-fluoropyruvate can serve as a substrate for LDH. The enzyme catalyzes the reduction of the keto group of 3-fluoropyruvate to a hydroxyl group, in a reaction analogous to its native function. This conversion results in the formation of 3-fluorolactate. The kinetics of this reaction are dependent on the specific LDH isozyme, which varies between different tissues.
Pyruvate Carboxylase Activity and Substrate Utilization
Pyruvate carboxylase (PC) is a biotin-dependent enzyme that plays a critical anaplerotic role by catalyzing the carboxylation of pyruvate to form oxaloacetate, a key intermediate in the citric acid cycle and a precursor for gluconeogenesis. nih.govnih.gov 3-Fluoropyruvate acts as an inhibitor of pyruvate carboxylase. nih.gov Kinetic studies have identified it as a non-competitive inhibitor with respect to pyruvate. nih.gov This mode of inhibition suggests that 3-fluoropyruvate does not bind to the same active site as pyruvate but rather to a different site on the enzyme, thereby altering its catalytic efficiency. By modulating the activity of PC, 3-fluoropyruvate can significantly inhibit gluconeogenesis in tissues like the liver. nih.gov
| Enzyme | Inhibitor | Inhibition Type (vs. Pyruvate) | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Pyruvate Carboxylase | 3-Fluoropyruvate | Non-competitive | 0.17 mM | nih.gov |
Phosphoenolpyruvate (B93156) Carboxylase and Dephosphorylation Studies
The fluorinated analog of phosphoenolpyruvate, (Z)-phosphoenol-3-fluoropyruvate, has been investigated as a substrate for maize leaf phosphoenolpyruvate carboxylase (PEPC). Research demonstrates that this enzyme processes the analog in two distinct ways: carboxylation and dephosphorylation.
Studies using NaH¹⁴CO₃ confirm that the enzyme catalyzes the carboxylation of (Z)-phosphoenol-3-fluoropyruvate. However, this carboxylation reaction constitutes only a small fraction of the total enzymatic activity. The primary activity observed is the dephosphorylation of the substrate, which accounts for approximately 90% of the phosphate (B84403) liberation measured. This dual activity is notable, as it was the first observation of both carboxylation and dephosphorylation for a single phosphoenolpyruvate analog interacting with PEPC.
The findings suggest that while the enzyme can bind the fluorinated substrate and initiate the reaction, the electronic properties and steric factors introduced by the fluorine atom at the C-3 position significantly influence the reaction pathway, favoring simple dephosphorylation over the complete carboxylation sequence.
| Reaction Catalyzed by PEPC | Proportion of Total Activity |
|---|---|
| Dephosphorylation | ~90% |
| Carboxylation | ~10% |
Pyruvate Kinase Substrate and Stereochemical Analysis of (Z)-3-Fluoro-phosphoenolpyruvate
Pyruvate kinase, a crucial enzyme in glycolysis, can also interact with phosphorylated fluoropyruvate analogs. Studies on the closely related compound, (Z)-3-chlorophosphoenolpyruvate, show that it acts as a competitive inhibitor of pyruvate kinase. nih.gov While it binds to the active site, the enzyme processes it at a rate that is only about 0.1% of the rate for the natural substrate, phosphoenolpyruvate. nih.gov This suggests that halogenated analogs like (Z)-3-fluoro-phosphoenolpyruvate are recognized by the enzyme but are poor substrates for the phosphoryl transfer reaction. The inactivation of the enzyme is not observed upon prolonged incubation, indicating that the interaction does not lead to covalent modification of the active site. nih.gov
Dihydrodipicolinate Synthase (DHDPS) Inhibition Kinetics
Dihydrodipicolinate synthase (DHDPS), the first enzyme in the lysine (B10760008) biosynthesis pathway in bacteria and plants, is a target for potential antibiotics. ebi.ac.ukwikipedia.org 3-Fluoropyruvate has been identified as an inhibitor of DHDPS from E. coli. preprints.org Kinetic studies have determined its inhibition constant (Ki) and provided insights into its mechanism of action.
The inhibition by 3-fluoropyruvate, a pyruvate analog, is significant as it competes with the natural substrate, pyruvate. The reported Ki value for 3-fluoropyruvate against E. coli DHDPS is 0.22 mM. preprints.org This demonstrates a moderate potency in blocking the enzyme's active site. The DHDPS reaction proceeds via a ping-pong mechanism involving the formation of a Schiff base between pyruvate and an active site lysine residue. wikipedia.org The binding of inhibitors like 3-fluoropyruvate can interfere with this initial step, preventing the condensation reaction with the second substrate, (S)-aspartate-β-semialdehyde. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| 3-Fluoropyruvate | E. coli Dihydrodipicolinate Synthase | 0.22 mM preprints.org |
Aldolase-Catalyzed Reactions with Fluoropyruvate as Nucleophilic Substrate
Fluoropyruvate has proven to be a viable nucleophilic substrate for several Class I pyruvate aldolases, particularly N-acetyl neuraminic acid lyase (NAL) and its variants. These enzymes catalyze stereoselective aldol (B89426) reactions, and the use of fluoropyruvate allows for the formation of products with a fluorine-bearing stereocenter.
In reactions catalyzed by wild-type NAL with N-acetyl mannosamine (B8667444), fluoropyruvate addition initially yields a kinetic product ratio of 90:10 for the (3R,4R)- and (3S,4R)-configured products. However, the reaction is reversible, and over extended periods, the mixture equilibrates to a thermodynamic ratio of 30:70.
Engineered variants of NAL show different efficiencies and stereoselectivities. The E192N variant, for example, demonstrates the highest rate of fluoropyruvate consumption when reacting with certain aldehyde substrates. The efficiency and stereochemical outcome of these reactions can be precisely monitored, often using ¹⁹F NMR spectroscopy.
| NAL Variant | Aldehyde Substrate | Rate of Fluoropyruvate Consumption (nmol·min⁻¹ per nmol protein) | Kinetic Product Ratio (Diastereomers) |
|---|---|---|---|
| Wild-type | N-acetyl mannosamine | Not Reported | 90:10 → 30:70 (equilibration) |
| E192N | DHOB | 9.1 rsc.org | Not Reported |
Stereochemical Investigations of Enzyme-Catalyzed Reactions
The stereochemical course of enzymatic reactions involving fluoropyruvate is a key area of investigation, with advanced spectroscopic techniques providing detailed insights.
Fluorine NMR Spectroscopy in Stereochemical Elucidation
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and direct method for studying reactions involving fluorinated molecules. uni-konstanz.denih.gov Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift range make it an ideal tool for monitoring the consumption of fluoropyruvate and the formation of stereoisomeric products in real-time. rsc.orgnih.gov
In the study of aldolase-catalyzed reactions, ¹⁹F NMR has been used to determine the kinetic ratio of diastereomeric products formed. rsc.org The distinct chemical shifts of the fluorine atoms in different stereochemical environments allow for the clear resolution and quantification of each isomer without the need for derivatization, providing precise data on the stereoselectivity of the enzyme variants. rsc.orgnih.gov
Stereospecificity in Transcarboxylase-Catalyzed Carboxylation
Information regarding the specific interaction of 3-fluoropyruvate with transcarboxylase is limited in the available literature. Transcarboxylase catalyzes the transfer of a carboxyl group from methylmalonyl-CoA to pyruvate to form oxaloacetate. nih.gov However, studies on the related enzyme pyruvate carboxylase (PC), which also carboxylates pyruvate, show that halogenated derivatives are effective inhibitors. nih.gov
3-Fluoropyruvate acts as a non-competitive inhibitor of pyruvate carboxylase with respect to pyruvate, with a Ki of 0.17 mM. nih.gov Pulse NMR data suggest that it functions by preventing the coordination of pyruvate in the enzyme's active site. nih.gov This inhibitory action against a key carboxylating enzyme indicates that 3-fluoropyruvate can occupy the pyruvate-binding site, but its electronic properties likely prevent the subsequent carboxylation step from occurring efficiently.
Cellular and Microbial Metabolism Studies Involving 3 Fluoropyruvate Analogs
Pyruvate (B1213749) Transport System Characterization in Microorganisms (e.g., Escherichia coli)
The study of pyruvate transport in microorganisms is crucial for understanding central carbon metabolism. Pyruvate, a key metabolic intermediate, connects various metabolic pathways. nih.govnih.gov Analogs of pyruvate, such as 3-fluoropyruvate, have proven to be invaluable tools in the characterization of these transport systems, particularly in the model organism Escherichia coli. nih.govnih.gov
The toxic pyruvate analog, 3-fluoropyruvate (3-FP), has been instrumental in demonstrating the presence and activity of pyruvate transport systems in E. coli. nih.gov Studies have shown that 3-FP acts as a competitive inhibitor of pyruvate uptake. For instance, in E. coli K-12 cells, the presence of 3-FP significantly inhibits the transport of radiolabeled pyruvate. nih.gov This inhibition suggests that both pyruvate and 3-FP are recognized and transported by the same protein machinery.
In one study, the addition of 2 mM 3-FP was found to almost completely block the uptake of 26 µM [1-¹⁴C] pyruvate in E. coli LJ110 cells that were pre-grown on a minimal medium containing pyruvate. nih.gov This strong inhibition highlights the shared transport mechanism and provides a method for selecting mutants deficient in pyruvate uptake. nih.govnih.gov The inhibitory effect of 3-FP is a key principle behind its use in genetic screens to identify components of the pyruvate transport system. nih.govnih.gov
Table 1: Inhibition of Pyruvate Uptake by 3-Fluoropyruvate in *E. coli***
| E. coli Strain | Growth Condition | 3-Fluoropyruvate (3-FP) Concentration | [1-¹⁴C] Pyruvate Concentration | Observed Inhibition of Pyruvate Uptake | Reference |
|---|---|---|---|---|---|
| LJ110 | Minimal Medium + Pyruvate | 2 mM | 26 µM | Nearly complete | nih.gov |
The use of 3-fluoropyruvate has directly led to the identification of specific proteins involved in pyruvate transport in E. coli. nih.govnih.gov By selecting for mutants that are resistant to the toxic effects of 3-FP, researchers have been able to isolate strains with defects in pyruvate uptake. nih.govnih.gov A significant breakthrough in this area was the identification of the carbon starvation (CstA) protein as a key component of a constitutive pyruvate transport system. nih.govnih.govmdpi.com
High-throughput transposon sequencing of an E. coli mutant library grown in the presence of 3-FP revealed an enrichment of mutations in the cstA gene. nih.govnih.gov Subsequent functional assays confirmed that CstA, along with another protein, YbdD, forms a system for the constitutive transport of pyruvate. nih.govnih.gov Further research has solidified the role of CstA as a highly specific pyruvate transporter that is energized by a proton gradient. researchgate.net In addition to the CstA system, other transporters such as BtsT and YhjX have also been implicated in pyruvate uptake in E. coli, suggesting the presence of multiple, and possibly redundant, transport systems. mdpi.comresearchgate.netnih.gov
Table 2: Identified Pyruvate Transporters in *E. coli***
| Transporter | Proposed Function | Method of Identification | Reference |
|---|---|---|---|
| CstA | Constitutive pyruvate transporter | Transposon sequencing with 3-fluoropyruvate selection | nih.govnih.govmdpi.com |
| BtsT | H⁺/pyruvate symporter | - | mdpi.comresearchgate.net |
| YhjX | Putative pyruvate transporter | - | mdpi.comresearchgate.netnih.gov |
The inhibition of pyruvate uptake by 3-fluoropyruvate has a direct and significant impact on the growth and metabolism of microorganisms like E. coli. nih.gov Since pyruvate is a central hub in metabolism, blocking its entry into the cell forces metabolic reprogramming and can severely hinder growth, especially when pyruvate is the sole carbon source. nih.govnih.gov
For example, a mutant strain of E. coli unable to transport pyruvate exhibited extremely slow growth when cultured in a medium with pyruvate as the only carbon source, with a generation time exceeding 600 minutes before growth ceased completely. nih.gov In contrast, the parent strain grew steadily with a doubling time of 125 minutes. nih.gov This stark difference underscores the essentiality of pyruvate transport for normal microbial growth under these conditions. The ability of 3-FP to inhibit growth is directly linked to its ability to be transported into the cell via pyruvate transporters, where it can then exert its toxic effects, such as inhibiting pyruvate dehydrogenase. nih.gov This impact on growth has been a powerful selective pressure used to isolate and study mutants in pyruvate transport and metabolism. nih.govnih.gov
Insights into General Metabolic Reprogramming (e.g., Cell Line Studies)
The study of pyruvate analogs extends beyond microbial systems and provides valuable insights into the metabolic reprogramming observed in various cell lines, particularly in the context of cancer. Cancer cells are known to exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govnih.gov Pyruvate sits (B43327) at a critical juncture in this reprogrammed metabolism. mdpi.com
Synthetic structural analogs of pyruvate have been employed to probe the reliance of cancer cells on specific metabolic pathways. By inhibiting key enzymes such as the pyruvate dehydrogenase complex (PDHC), which links glycolysis to the tricarboxylic acid (TCA) cycle, these analogs can reveal the metabolic vulnerabilities of cancer cells. oncotarget.com For instance, the use of acetyl phosphinate (AcPH), a potent inhibitor of PDHC, has demonstrated that the catalytic activity of this enzyme is essential for the viability of glioblastoma cell lines. oncotarget.com This suggests that while cancer cells are highly glycolytic, the complete shutdown of pyruvate entry into the TCA cycle is detrimental to their survival. oncotarget.com
The inhibition of pyruvate metabolism by these analogs can lead to a cascade of metabolic changes, affecting not only ATP production but also the synthesis of essential building blocks for cell proliferation, such as amino acids and lipids, which are derived from TCA cycle intermediates. nih.govmdpi.com Therefore, the use of pyruvate analogs in cell line studies provides a powerful tool to dissect the intricacies of metabolic reprogramming and to identify potential therapeutic targets within the altered metabolic landscape of cancer cells. nih.govoncotarget.com
Derivatization and Analytical Applications in Biochemical Research
Radiolabeling Strategies for Metabolic Tracers (e.g., [18F]-labeling for PET research)
The development of radiolabeled metabolic tracers is crucial for non-invasively imaging and understanding biochemical processes in vivo. The pyruvate (B1213749) analogue, 3-fluoropyruvate, has been synthesized with the positron-emitting isotope Fluorine-18 (B77423) ([18F]) to investigate its potential for imaging metabolism with PET. turkupetcentre.net The rationale for its development stems from its known biochemical activities as a substrate for enzymes like lactate (B86563) dehydrogenase (LDH) and pyruvate carboxylase, and as an inhibitor of the pyruvate dehydrogenase complex (PDC). turkupetcentre.net
While direct synthesis of [18F]-3-fluoropyruvate has been explored, another significant route to its formation in biological systems is through the metabolism of other tracers. turkupetcentre.netoncotarget.com For instance, the PET tracer (±)-[18F]-3-fluoro-2-hydroxypropionate ([18F]-FLac) was developed to trace lactate uptake. oncotarget.com Following its transport into cells, [18F]-FLac is metabolized by the bidirectional enzyme lactate dehydrogenase (LDH) into [18F]-3-fluoropyruvate. oncotarget.comgoogle.comgoogle.com This metabolic conversion is a key feature, as the intracellular transformation helps to trap the radiolabel, a desirable characteristic for PET tracers. oncotarget.com The synthesis of the [18F]-FLac precursor itself involved an original radiosynthesis protocol that included the opening of an epoxide precursor with [18F]-fluoride. oncotarget.com
Initial biological evaluations of directly synthesized [18F]-3-fluoropyruvate revealed significant limitations as a standalone PET tracer. turkupetcentre.net Studies in research models showed that it exhibited low uptake in cells in vitro and low accumulation in most tissues in mice in vivo. turkupetcentre.net The minimal tissue uptake was unexpected, given the known biological activity of similar compounds like 3-bromopyruvate, and may be related to the tendency of 3-fluoropyruvate to form a hydrated isoform in aqueous solutions. turkupetcentre.net A major challenge observed was significant in vivo defluorination, leading to high radioactivity in the bones, which is characteristic of free [18F]-fluoride uptake. turkupetcentre.netbestabt.com Furthermore, high levels of radioactivity were detected in the bladder, indicating rapid clearance. turkupetcentre.net
Conversely, when [18F]-3-fluoropyruvate is formed in situ from the tracer [18F]-FLac, its metabolic fate is linked to the pathways utilizing lactate and pyruvate. oncotarget.com The conversion of [18F]-FLac to [18F]-3-fluoropyruvate by LDH supports its use as a tracer for lactate uptake, particularly in oxidative cancer cells that express the necessary monocarboxylate transporters (MCTs). oncotarget.comgoogle.com Evidence suggests that this metabolic trapping contributes to the accumulation of the radiotracer in target cells. oncotarget.com However, the potential for subsequent in vivo defluorination of the resulting [18F]-3-fluoropyruvate remains a consideration, which could be facilitated by nucleophilic attack on its keto group. oncotarget.com
Table 1: Research Findings on [18F]-3-Fluoropyruvate as a PET Tracer
| Characteristic | Observation | Implication/Hypothesis | Citation |
|---|---|---|---|
| Cellular/Tissue Uptake | Low cell uptake in vitro and low tissue uptake in vivo (when administered directly). | May be caused by the formation of a hydrated isoform in aqueous environments, limiting transport. | turkupetcentre.net |
| Metabolic Fate | Significant in vivo defluorination observed. | Leads to high background signal in bones, complicating imaging. | turkupetcentre.net |
| Clearance | High radioactivity detected in the bladder. | Indicates rapid renal clearance from the body. | turkupetcentre.net |
| Metabolic Precursor | Can be formed from [18F]-3-fluoro-2-hydroxypropionate ([18F]-FLac) via LDH. | This conversion acts as an intracellular trapping mechanism for the [18F]-FLac tracer. | oncotarget.comgoogle.com |
Application of Fluorine NMR Spectroscopy in Biochemical Assays and Enzyme Kinetics
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful analytical technique for studying biochemical systems, and fluorinated molecules like 3-fluoropyruvate are excellent probes for these studies. biophysics.orgresearchgate.net The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high sensitivity, making it readily detectable. biophysics.orgmdpi.comwikipedia.org Crucially, the near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals. mdpi.comnih.gov The chemical shift of a ¹⁹F nucleus is also highly sensitive to its local electronic environment, making it an exquisite reporter of molecular interactions and transformations. biophysics.orgmdpi.com
In biochemical assays, ¹⁹F NMR has been used to directly monitor the consumption of 3-fluoropyruvate in enzyme-catalyzed reactions. For example, the efficiency of aldolase (B8822740) variants in catalyzing aldol (B89426) additions was investigated by tracking the disappearance of the 3-fluoropyruvate signal over time using ¹⁹F NMR spectroscopy. rsc.org This method allows for the direct quantification of reaction rates and conversion without the need for coupled assays or separation of products. rsc.orgescholarship.org
Furthermore, ¹⁹F NMR is instrumental in elucidating the stereochemical details of enzymatic mechanisms. In a study of the enzyme transcarboxylase, ¹⁹F NMR was used to analyze the unpurified reaction mixture containing 3-fluoropyruvate. nih.gov The analysis revealed that the enzyme is specific for one of the two prochiral hydrogens in the fluoromethyl group of 3-fluoropyruvate and that the carboxylation reaction proceeds with a specific stereochemical outcome. nih.gov By analyzing the resulting fluorinated products, researchers could determine the facial selectivity of different enzymes that act on fluorinated substrates, providing deep mechanistic insights that would be difficult to obtain otherwise. nih.gov
Chemical Modification for Mechanistic Probes and Inhibitor Development
The structural similarity of 3-fluoropyruvate to pyruvate allows it to act as a substrate analog and a potent inhibitor for several key metabolic enzymes, making it a valuable mechanistic probe and a starting point for inhibitor design. nih.govnih.gov
One of its most well-documented targets is the pyruvate dehydrogenase complex (PDC), a critical enzyme complex that links glycolysis to the citric acid cycle. nih.govwikipedia.org 3-Fluoropyruvate acts as a strong competitive inhibitor of the PDC from Escherichia coli, exhibiting an affinity more than 100 times higher than that of pyruvate itself. nih.gov It has also been shown to almost completely inhibit PDC activity in assays using human muscle tissue. karger.com This potent inhibition makes it a useful tool for studying the regulation and function of the PDC. nih.govkarger.com Similarly, 3-fluoropyruvate inhibits pyruvate carboxylase (PC), an enzyme crucial for replenishing TCA cycle intermediates and for gluconeogenesis. nih.gov It acts as a non-competitive inhibitor with respect to pyruvate in the carboxyl transfer reaction catalyzed by PC. nih.gov
Beyond its direct inhibitory effects, 3-fluoropyruvate serves as a key building block in chemoenzymatic synthesis to develop more complex inhibitors. nih.gov In one strategy, various modified mannosamine (B8667444) derivatives were reacted with 3-fluoropyruvate in a reaction catalyzed by neuraminic acid lyase. nih.govru.nl This produced a library of C-5 modified 3-fluorosialic acids, which were then evaluated as inhibitors of bacterial sialylation pathways. nih.gov This approach demonstrates how the fluoropyruvate scaffold can be chemically modified and then enzymatically coupled to other molecules to generate novel probes and inhibitors targeting specific biological pathways. nih.govru.nl
Table 2: Inhibitory Profile of 3-Fluoropyruvate on Key Metabolic Enzymes
| Enzyme Target | Organism/Tissue Source | Type of Inhibition | Key Finding | Citation |
|---|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Escherichia coli | Competitive | >100-fold higher affinity (K_i = 1.4 µM) for the enzyme complex compared to pyruvate. | nih.gov |
| Pyruvate Dehydrogenase Complex (PDC) | Human Muscle | - | Almost completely inhibits total PDHC activity in the assay. | karger.com |
| Pyruvate Carboxylase (PC) | Chicken Liver | Non-competitive (vs. pyruvate) | Inhibits the carboxyl transfer reaction with a K_i of 0.17 mM. | nih.gov |
| Pyruvate Carboxylase (PC) | Rat Brain Mitochondria | Competitive (mild) | Direct inhibition of isolated PC was mild; potent inhibition in intact mitochondria was also due to lowering acetyl-CoA levels. | nih.gov |
Computational and Theoretical Studies on Fluorinated Pyruvate Analogs
Quantum Chemical Calculations of Conformations and Energetics (e.g., 3-Fluoroalanine analogs)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of flexible molecules like pyruvate (B1213749) analogs. The substitution of hydrogen with fluorine can significantly alter conformational preferences through a combination of steric and electronic effects.
A detailed theoretical study on 3-fluoroalanine, a close analog of 3-fluoropyruvate, revealed that the introduction of a single fluorine atom into the methyl group only marginally changes the relative energies of the main conformers compared to the parent amino acid, alanine. researchgate.net However, specific stabilizing interactions involving fluorine become important. The analysis, employing methods like DFT (B3LYP/6-311++G(d,p)) and SCS-MP2, identified the "fluorine gauche effect" and attractive interactions between fluorine and O–H or N–H groups (forming hydrogen bridges) as key factors that stabilize particular conformers. researchgate.net These calculations hold true for the neutral molecule in both the gas phase and in aqueous solution, as modeled by the CPCM (Conductor-like Polarizable Continuum Model). researchgate.net
The influence of a fluoro substituent on molecular conformation is a well-documented phenomenon. nih.govresearchgate.net In fluorinated pyrrolidines, for instance, the gauche effect has been shown to stabilize Cγ-exo conformations. nih.gov Similarly, in more complex fluorinated nucleoside fragments, the fluorine atom can govern the conformation of the sugar ring. nih.gov These studies underscore the principle that fluorine's stereoelectronic properties can enforce specific three-dimensional structures.
Computational methods are continuously benchmarked to ensure accuracy. A comparison of various quantum chemical calculation methods for conformational analysis found that functionals like M06-2X and B3LYP-D3, often paired with basis sets like 6-311+G**, provide reliable energy estimations for conformers, with root mean squared errors often below 0.3 kcal/mol compared to experimental values. nih.gov
Table 1: Theoretical Methods Used in Conformational Analysis of Fluorinated Analogs
| Method Level | Application Example | Reference |
| DFT (B3LYP/6-311++g(d,p)) | Conformational analysis of 3-fluoroalanine in gas phase and solution. | researchgate.net |
| SCS-MP2 | High-accuracy energy calculations for 3-fluoroalanine conformers. | researchgate.net |
| CPCM (solvation model) | Simulating the effect of an aqueous environment on conformer stability. | researchgate.net |
| M06-2X / 6-311+G(2df,2p) | Benchmark calculations for estimating A-values and conformer energies. | nih.gov |
Reaction Mechanism Predictions and Kinetic Analysis (e.g., Trifluoropyruvate analogs)
Theoretical calculations are essential for elucidating reaction mechanisms, identifying transition states, and predicting kinetic parameters, which can be challenging to determine experimentally. Studies on fluorinated pyruvate analogs have provided valuable mechanistic insights.
A joint experimental and DFT study investigated the gas-phase unimolecular elimination kinetics of methyl trifluoropyruvate, a close analog of methyl 3-fluoropyruvate. acs.org The reaction, conducted between 388.5°C and 430.1°C, was found to be a homogeneous, unimolecular process that follows a first-order rate law, yielding methyl trifluoroacetate (B77799) and carbon monoxide. acs.org The experimental kinetics were complemented by theoretical calculations at various levels of theory to model the reaction pathway and thermodynamic parameters. acs.org
Table 2: Experimental and Theoretical Kinetic Data for Methyl Trifluoropyruvate Elimination
| Parameter | Value/Method | Reference |
| Experimental Data | ||
| Arrhenius Equation | log k₁(s⁻¹) = (12.48 ± 0.32) − (204.2 ± 4.2) kJ mol⁻¹(2.303RT)⁻¹ | acs.org |
| Computational Methods | ||
| Levels of Theory Used | B3LYP/6-31G(d,p), B3LYP/6-31++G(d,p), MPW1PW91/6-31G(d,p), PBEPBE/6-31G(d,p) | acs.org |
Mechanistic studies have also been performed on the enzymatic processing of fluorinated pyruvates. The pyruvate dehydrogenase component (E1) of the pyruvate dehydrogenase complex catalyzes the decomposition of 3-fluoropyruvate into carbon dioxide, a fluoride (B91410) anion, and acetate. nih.gov This reaction proceeds through an acetylthiamin pyrophosphate (acetyl-TPP) intermediate, demonstrating that this species is a chemically competent intermediate in the enzymatic cycle. nih.gov
Furthermore, the analog (Z)-phosphoenol-3-fluoropyruvate serves as a substrate for maize leaf phosphoenolpyruvate (B93156) carboxylase. core.ac.uk Interestingly, computational and experimental data revealed that this analog undergoes two distinct reactions: a minor carboxylation pathway and a major dephosphorylation pathway. core.ac.uk This dual reactivity highlights how fluorine substitution can alter reaction outcomes within an enzyme's active site. The development of automated computational approaches that can discriminate between different kinetic models and estimate parameters is accelerating the understanding of such complex reaction networks. nih.gov
Structure-Activity Relationship (SAR) Insights through Computational Modeling
Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. oncodesign-services.com Computational modeling is a cornerstone of modern SAR, enabling the prediction of activity and the rational design of more potent and selective compounds.
For fluorinated pyruvate analogs, computational SAR has been applied to understand and optimize their interactions with biological targets. For example, 3-fluorosialic acid derivatives, which can be synthesized from fluoropyruvate, have been evaluated as inhibitors of sialylation in bacteria. nih.govacs.org Chemoenzymatic synthesis strategies have been developed to create a series of these compounds with modifications at various positions, allowing for a systematic exploration of the SAR. nih.govacs.org
Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. oncodesign-services.com Docking simulations can predict how a molecule like an amixicile analog, an inhibitor of pyruvate-ferredoxin oxidoreductase, fits into the enzyme's active site, guiding the synthesis of more potent derivatives. asm.org QSAR models use statistical methods to correlate chemical structures with biological activity, as seen in studies of pyruvate kinase inhibitors. oup.commdpi.com
The strategic placement of fluorine is a key theme in SAR studies. In one study on inhibitors of Cryptosporidium, adding a fluorine atom to the 4-position of a phenyl ring resulted in a dramatic 18- to 34-fold improvement in potency. nih.gov Similarly, in the design of liver pyruvate kinase inhibitors, introducing fluorine was found to adjust the ligand's basicity and enhance its lipophilicity, thereby improving cell penetration and bioavailability. mdpi.com These examples demonstrate that computational modeling can effectively guide the use of fluorination to fine-tune the physicochemical and biological properties of pyruvate analogs and other chemical series.
Table 3: Role of Fluorine in Computationally-Guided SAR
| Compound Series | Effect of Fluorination | Computational Insight | Reference |
| Aryl Acetamide Triazolopyridazines | Dramatic improvement in anti-parasitic potency. | Guided systematic substitution to identify key potency drivers. | nih.gov |
| Sulfone-Based Urolithins | Adjusted basicity, enhanced lipophilicity and cell penetration. | Aided in designing molecules that balance bioactivity with cellular interaction. | mdpi.com |
| Amixicile-Based Inhibitors | Modulated binding to pyruvate-ferredoxin oxidoreductase. | Docking simulations rationalized binding and guided structural modifications. | asm.org |
| Fluorinated Sialic Acids | Inhibition of bacterial sialylation. | Guided the synthesis of derivatives to probe structure-activity relationships. | nih.govacs.org |
Q & A
Q. How is Methyl 3-fluoropyruvate synthesized and characterized for biochemical studies?
this compound is typically synthesized via esterification of 3-fluoropyruvic acid using methanol under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorination at the C3 position and esterification. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for purity validation (>95%). Researchers must also verify the absence of residual solvents (e.g., methanol) via gas chromatography (GC) .
Q. What are the primary biochemical applications of this compound in enzymatic studies?
this compound serves as a substrate analog in studies of pyruvate-dependent enzymes. For example, it acts as a competitive inhibitor of dihydrodipicolinate synthase (DHDPS) by mimicking pyruvate’s binding while introducing steric and electronic perturbations due to fluorine substitution. Kinetic assays (e.g., Michaelis-Menten with varied substrate/inhibitor concentrations) are used to determine inhibition constants (Ki) and elucidate catalytic mechanisms .
Q. How does this compound interact with the pyruvate dehydrogenase (PDH) complex?
In the PDH complex, this compound undergoes decarboxylation via thiamine diphosphate (ThDP)-dependent mechanisms, forming 2-fluoro-1-hydroxyethyl-ThDP. Subsequent fluoride elimination generates 2-acetyl-ThDP, which reacts with coenzyme A (CoASH) to yield acetyl-CoA. This pathway is validated using isotopic labeling (e.g., ¹⁸O or ²H) and mass spectrometry to track intermediate formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in inhibition data for this compound across enzyme isoforms?
Discrepancies in inhibition efficacy (e.g., between bacterial vs. mammalian DHDPS) often arise from structural differences in active-site residues. Methodological solutions include:
- Comparative crystallography : Resolve enzyme-inhibitor complexes to identify steric clashes or electrostatic mismatches.
- Mutagenesis studies : Replace key residues (e.g., Ile203 in E. coli DHDPS) to assess impact on binding affinity .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic vs. entropic contributions .
Q. What experimental designs optimize this compound’s use in metabolic flux analysis?
To trace fluorinated metabolites in live cells:
- Stable isotope-resolved metabolomics (SIRM) : Use ¹³C-labeled this compound with LC-MS to map incorporation into TCA cycle intermediates.
- Control experiments : Include non-fluorinated pyruvate analogs to differentiate fluorine-specific effects from general metabolic perturbations.
- Time-course assays : Monitor metabolite turnover rates under hypoxic vs. normoxic conditions to assess oxygen dependency .
Q. How does this compound’s fluorination impact its role in antimicrobial studies?
Fluorination at C3 enhances target specificity against bacterial enzymes (e.g., DAHPS in E. coli) by lowering inhibitor pKa and improving binding kinetics. Advanced methodologies:
- Minimum inhibitory concentration (MIC) assays : Compare growth curves of wild-type vs. DAHPS-overexpressing strains to confirm target engagement.
- In vivo efficacy studies : Use murine infection models with pharmacokinetic profiling to assess bioavailability and toxicity .
Methodological Challenges and Solutions
Q. How to address solubility limitations of this compound in aqueous assays?
Q. What statistical frameworks validate reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
